Cas no 28807-94-5 (Acenaphthylenol,1,2-dihydro-)
Acenaphthylenol,1,2-dihydro- structure
Product Name:Acenaphthylenol,1,2-dihydro-
Numero CAS:28807-94-5
MF:C12H10O
MW:170.207203388214
CID:285841
PubChem ID:22750
Update Time:2025-04-19
Acenaphthylenol,1,2-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acenaphthylenol,1,2-dihydro-
- Acenaphthenol(7CI,8CI)
- Acenaphthol
- AKOS016344664
- T71156
- Acenaphthen-1-ol
- AS-56663
- 28807-94-5
- 1-Acenaphthalenol
- F1916-0152
- 1-Acenaphthylenol,2-dihydro-
- 7-Acenaphthenol
- FT-0607272
- Acenaphthylenol, 1,2-dihydro-
- 1-ACENAPHTHENOL
- NSC-22834
- Acenaphthenol-1
- DTXSID20951449
- NSC 22834
- MXUCIEHYJYRTLT-UHFFFAOYSA-
- InChI=1/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
- 6306-07-6
- 1,2-Dihydro-1-acenaphthylenol #
- EINECS 228-618-8
- Acenaphthenol
- CS-0179399
- HMS1666F13
- NS00044683
- 1-Acenaphthenol, 99%
- W-200056
- Acenaphthene-1-ol
- 1-Hydroxyacenaphthene
- 1,2-dihydroacenaphthylen-1-ol
- AC-16513
- BB 0262802
- GEO-00001
- MFCD00003808
- AKOS000282756
- 2-(4-Fluorophenyl)-1,1-diphenylethanol
- 1-Acenaphthylenol, 1,2-dihydro-
- A834190
- 1,2-Dihydro-1-acenaphthylenol
- SCHEMBL345448
- A1057
- NSC22834
-
- Inchi: 1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
- Chiave InChI: MXUCIEHYJYRTLT-UHFFFAOYSA-N
- Sorrisi: OC1C2=CC=CC3=CC=CC(=C23)C1
Proprietà calcolate
- Massa esatta: 170.0732
- Massa monoisotopica: 170.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 2.4
Proprietà sperimentali
- Colore/forma: Solido da bianco a crema
- Densità: 1.29
- Punto di ebollizione: 369.2°C at 760 mmHg
- Punto di infiammabilità: 129°C
- Indice di rifrazione: 1.741
- PSA: 20.23
Acenaphthylenol,1,2-dihydro- Letteratura correlata
-
Nabila Bra?a,Mounia Merabet-Khelassi,Martial Toffano,Regis Guillot,Louisa Aribi-Zouioueche Org. Biomol. Chem. 2022 20 2693
-
2. Molecular structure and reactions of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dioneGoverdhan Mehta,P. V. V. S. Sarma,R. Uma,Sergey Pogodin,Shumal Cohen,Israel Agranat J. Chem. Soc. Perkin Trans. 1 1999 1871
-
Jakob Kljun,Maja Anko,Katja Traven,Ma?a Sinreih,Renata Pavli?,?pela Per?i?,?iga Ude,Elisa Esteve Codina,Jure Stojan,Tea Lani?nik Ri?ner,Iztok Turel Dalton Trans. 2016 45 11791
-
Franz S. Ehrenhauser,Kalindi Khadapkar,Youliang Wang,James W. Hutchings,Olivier Delhomme,Raghava R. Kommalapati,Pierre Herckes,Mary J. Wornat,Kalliat T. Valsaraj J. Environ. Monit. 2012 14 2566
-
Nelli Rahanyan,Anthony Linden,Kim K. Baldridge,Jay S. Siegel Org. Biomol. Chem. 2009 7 2082
28807-94-5 (Acenaphthylenol,1,2-dihydro-) Prodotti correlati
- 6306-07-6(1,2-dihydroacenaphthylen-1-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti